

# Measuring Changes in NAMPT Activity with SBI-797812: Application Notes and Protocols

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## Compound of Interest

Compound Name: SBI-797812

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## Abstract

This document provides detailed application notes and protocols for measuring changes in Nicotinamide Phosphoribosyltransferase (NAMPT) activity using the novel small molecule activator, **SBI-797812**. **SBI-797812** has been identified as a potent activator of NAMPT, the rate-limiting enzyme in the salvage pathway for nicotinamide adenine dinucleotide (NAD<sup>+</sup>) biosynthesis.<sup>[1][2]</sup> By functioning as a "super catalyst," **SBI-797812** enhances the production of nicotinamide mononucleotide (NMN), a key precursor to NAD<sup>+</sup>.<sup>[1][3]</sup> This guide offers comprehensive methodologies for in vitro and cellular assays to quantify the effects of **SBI-797812** on NAMPT activity and subsequent changes in NMN and NAD<sup>+</sup> levels.

## Introduction

Nicotinamide adenine dinucleotide (NAD<sup>+</sup>) is a crucial coenzyme in a multitude of cellular processes, including metabolism, DNA repair, and signaling.<sup>[1][4]</sup> The salvage pathway is the primary mechanism for NAD<sup>+</sup> synthesis in mammals, with NAMPT catalyzing the initial and rate-limiting step of converting nicotinamide (NAM) to nicotinamide mononucleotide (NMN).<sup>[1][5]</sup> **SBI-797812** is a small molecule activator of NAMPT that has been shown to significantly increase intracellular NAD<sup>+</sup> levels.<sup>[1][3]</sup> Its unique mechanism of action involves shifting the NAMPT reaction equilibrium toward NMN formation, increasing the enzyme's affinity for ATP, stabilizing the phosphorylated NAMPT intermediate, and reducing feedback inhibition by

NAD<sup>+</sup>.<sup>[6][7][8]</sup> These characteristics make **SBI-797812** a valuable tool for studying the therapeutic potential of NAMPT activation in various disease models.

## Data Presentation

### In Vitro Efficacy of SBI-797812 on Human NAMPT

Parameter	Value	Reference
EC50	0.37 ± 0.06 µM	<sup>[9][10]</sup>
Maximal Fold Stimulation of NMN Formation	2.1-fold	<sup>[9][10]</sup>
K <sub>m</sub> for ATP (in the absence of SBI-797812)	1.73 ± 0.32 mM	<sup>[1][10]</sup>
K <sub>m</sub> for ATP (in the presence of SBI-797812)	0.29 ± 0.03 mM	<sup>[1][10]</sup>

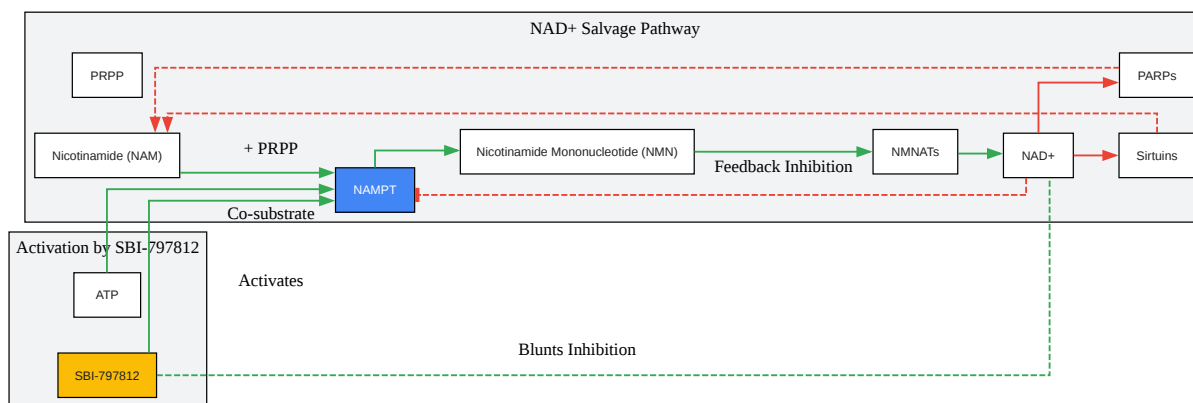
### Cellular Effects of SBI-797812 on NMN and NAD<sup>+</sup> Levels

Cell Line	Treatment	Fold Increase in NMN	Fold Increase in NAD <sup>+</sup>	Reference
Human A549 Lung Carcinoma	10 µM SBI-797812 for 4 hours	~16.7-fold	~2.2-fold	<sup>[10]</sup>
Human Primary Myotubes	10 µM SBI-797812 for 4 hours	~2.5-fold	~1.25-fold	<sup>[9][10]</sup>

### In Vivo Effects of SBI-797812 on Tissue NAD<sup>+</sup> Levels in Mice

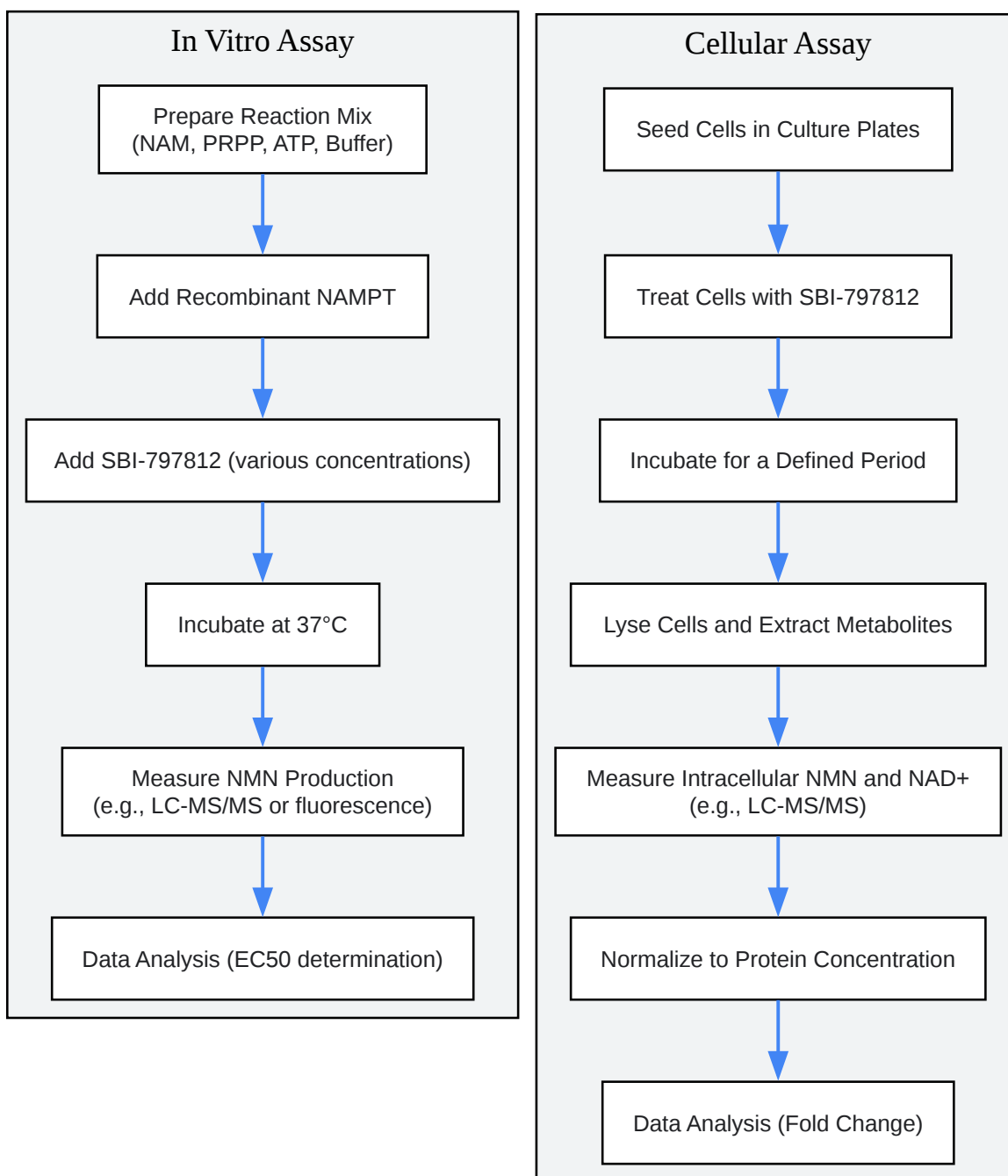
Tissue	Treatment	Fold Increase in NAD <sup>+</sup>	Reference
Liver	20 mg/kg SBI-797812 (i.p.) for 4 hours	~1.3-fold	<sup>[3]</sup>

## Signaling Pathways and Experimental Workflows



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Caption: NAMPT signaling pathway and activation by **SBI-797812**.



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Caption: General experimental workflow for measuring NAMPT activity.

## Experimental Protocols

### Protocol 1: In Vitro NAMPT Activity Assay

This protocol describes a cell-free assay to determine the direct effect of **SBI-797812** on the enzymatic activity of recombinant human NAMPT.

Materials:

- Recombinant human NAMPT enzyme
- Nicotinamide (NAM)
- 5-Phosphoribosyl-1-pyrophosphate (PRPP)
- Adenosine triphosphate (ATP)
- **SBI-797812**
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl<sub>2</sub>, 2 mM DTT
- 96-well assay plates
- LC-MS/MS or a fluorescence-based NMN detection kit

Procedure:

- Reagent Preparation:
  - Prepare a stock solution of **SBI-797812** in DMSO. Create a serial dilution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
  - Prepare stock solutions of NAM, PRPP, and ATP in the assay buffer.
- Assay Setup:
  - In a 96-well plate, add 30 nM of recombinant human NAMPT to each well, except for the blank control.<sup>[9]</sup>
  - Add the various concentrations of **SBI-797812** to the designated wells. Include a vehicle control (DMSO).

- Reaction Initiation:
  - To initiate the reaction, add a master mix of substrates to all wells to achieve final concentrations of 25  $\mu$ M NAM, 50  $\mu$ M PRPP, and 2 mM ATP.[9]
- Incubation:
  - Incubate the plate at 37°C for 1 hour.[9]
- NMN Detection:
  - Stop the reaction and measure the amount of NMN produced using a validated method such as LC-MS/MS or a commercially available fluorescence-based assay kit.[9]
- Data Analysis:
  - Subtract the background signal from the blank wells.
  - Normalize the NMN production in the **SBI-797812**-treated wells to the vehicle control to determine the fold activation.
  - Plot the dose-response curve and calculate the EC50 value.

## Protocol 2: Measurement of Cellular NMN and NAD<sup>+</sup> Levels

This protocol outlines the procedure for quantifying the effect of **SBI-797812** on intracellular NMN and NAD<sup>+</sup> concentrations in cultured cells.

Materials:

- Cultured cells (e.g., A549, primary myotubes)
- Cell culture medium and supplements
- **SBI-797812**
- Phosphate-buffered saline (PBS), ice-cold

- Cell lysis and metabolite extraction buffer
- 96-well cell culture plates
- LC-MS/MS for metabolite quantification
- Protein assay kit (e.g., BCA)

Procedure:

- Cell Seeding:
  - Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
- Cell Treatment:
  - Prepare dilutions of **SBI-797812** in the cell culture medium.
  - Remove the old medium and treat the cells with the **SBI-797812** solutions for the desired duration (e.g., 4 hours).[\[10\]](#) Include a vehicle control.
- Metabolite Extraction:
  - After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
  - Add an appropriate ice-cold extraction buffer (e.g., 80% methanol) to each well and incubate on ice to precipitate proteins and extract metabolites.
- Sample Preparation:
  - Collect the cell lysates and centrifuge at high speed to pellet the protein and cell debris.
  - Transfer the supernatant containing the metabolites to a new plate or tubes for analysis.
- Quantification:
  - Analyze the NMN and NAD<sup>+</sup> levels in the extracts using LC-MS/MS.

- Data Normalization and Analysis:
  - In a parallel plate treated under the same conditions, lyse the cells and measure the total protein concentration using a BCA assay.
  - Normalize the measured NMN and NAD<sup>+</sup> levels to the total protein concentration for each sample.
  - Calculate the fold change in NMN and NAD<sup>+</sup> levels in the **SBI-797812**-treated cells compared to the vehicle control.

## Conclusion

The protocols and data presented in this document provide a comprehensive guide for researchers to effectively measure the changes in NAMPT activity induced by **SBI-797812**. The detailed methodologies for both in vitro and cellular assays, along with the summarized quantitative data, will facilitate the investigation of NAMPT activation and its downstream metabolic consequences. These tools are essential for advancing our understanding of the role of the NAD<sup>+</sup> salvage pathway in health and disease and for the development of novel therapeutics targeting this critical enzyme.

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